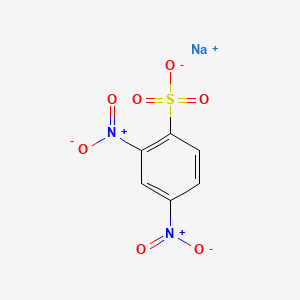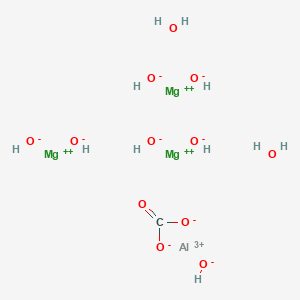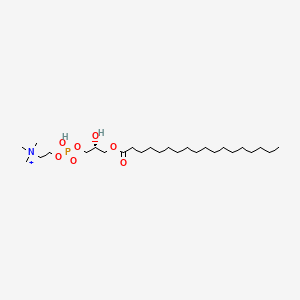
Sodium 2,4-dinitrobenzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium 2,4-dinitrobenzenesulfonate derivatives involves the use of primary amines and 2,4-dinitrobenzenesulfonyl chloride, leading to the formation of 2,4-dinitrobenzenesulfonamides. These compounds can be further modified through alkylation reactions, offering a pathway to synthesize a variety of secondary amines and diamines with excellent yields (Fukuyama et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives reveals interesting features, such as two-dimensional sandwich polymer structures and distorted octahedral coordination geometries. For example, sodium 2-aminobenzenesulfonate displays a two-dimensional polymer structure based on a six-coordinate NaO5N repeating unit, highlighting the compound's structural complexity and the role of coordination chemistry in its properties (Smith et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including aromatic substitutions with carbanion nucleophiles. These reactions are instrumental in forming new compounds, such as diethyl (2,4-dinitrophenyl)malonate, showcasing the compound's reactivity and utility in synthetic organic chemistry (Leffek & Tremaine, 1973).
Physical Properties Analysis
The physical properties of this compound derivatives, such as luminescent lanthanide coordination polymers, are noteworthy. These compounds exhibit unique luminescence properties, which are determined by their molecular structures and the presence of metal ions (Yang et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound derivatives are influenced by their structural features and the presence of functional groups. For instance, the synthesis and structure of sodium ethene-bis-nitrobenzenesulfonate reveal how coordination interactions and π–π stacking contribute to the compound's stability and luminescence properties (Yu, Qian, & Wang, 2012).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probing : Sodium 2,4-dinitrobenzenesulfonate is utilized in the development of fluorescent probes. For instance, a study by Yang et al. (2010) discusses a fluorogenic probe for sodium new houttuyfonate (SNH), using 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS). This probe, in basic media, reacts with sodium sulfite to yield highly fluorescent 4-MU, indicating its potential in fluorescence-based detection methods (Yang et al., 2010).
Removal of Contaminants : Kim et al. (2019) studied the use of surface-functionalized mesoporous silica nanoparticles for the removal of sodium dodecylbenzenesulfonate, a compound used in various detergents and for removing radioactive atoms. This research highlights the application of this compound derivatives in environmental decontamination processes (Kim et al., 2019).
Synthesis of Luminescent Materials : Yang et al. (2008) synthesized novel 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate, demonstrating the role of such compounds in the development of luminescent materials, especially in coordination polymers with lanthanide elements (Yang et al., 2008).
Optical Rotations in Organic Chemistry : Craine et al. (1993) explored the correlation between the absolute configurations of acyclic aliphatic and benzylic secondary alcohols and the optical rotations of their 2,4-dinitrobenzenesulfenyl derivatives. This study underscores the importance of this compound in understanding chiral properties of organic compounds (Craine et al., 1993).
Detection of H2S : Chen et al. (2015) developed a red-emitting fluorescent probe for detecting H2S, where the O-2,4-dinitrobenzensulfonate moiety in the probe undergoes a specific H2S-mediated cleavage reaction. This application is significant in biological and environmental sensing (Chen et al., 2015).
Separation of Polycyclic Aromatic Hydrocarbons : Kavran and Erim (2002) used Sodium dodecylbenzenesulfonate as an additive in capillary electrophoresis to separate a range of polycyclic aromatic hydrocarbons. This highlights its role in analytical chemistry, particularly in the separation of complex organic mixtures (Kavran & Erim, 2002).
Synthesis of Secondary Amines and Diamines : Fukuyama et al. (1997) described the preparation of a variety of secondary amines and diamines using 2,4-dinitrobenzenesulfonamides, illustrating its utility in organic synthesis (Fukuyama et al., 1997).
Wirkmechanismus
Target of Action
The primary target of Sodium 2,4-dinitrobenzenesulfonate is believed to be a sulfonating agent, like sulfuric acid, in a reaction with a 2,4-dinitrobenzene compound .
Mode of Action
This compound is thought to function as a catalyst during the reaction of a sulfonating agent with a 2,4-dinitrobenzene compound . As a catalyst, it speeds up the reaction without being consumed in the process.
Biochemical Pathways
It is known that it can be used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to n-benzylacetamides .
Result of Action
The result of this compound’s action is the facilitation of the reaction between a sulfonating agent and a 2,4-dinitrobenzene compound . This leads to the formation of new compounds, such as N-benzylacetamides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in water and methanol , which means that its action can be affected by the presence and concentration of these solvents. It is also sensitive to light and heat , which can influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Sodium 2,4-dinitrobenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides . Additionally, this compound can be functionalized with carbon dots to create fluorescent probes for imaging biothiols in living cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent probe for biothiols, which are crucial in regulating normal physiological processes . The compound’s interaction with biothiols can be used to detect abnormal levels of these molecules, which are often associated with diseases such as liver damage, dementia, and Alzheimer’s disease . This interaction highlights the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in organic reactions. It can catalyze the synthesis of trioxane and the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides . The compound’s ability to act as a catalyst is due to its unique chemical structure, which allows it to interact with various biomolecules and facilitate chemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . It is also hygroscopic and moisture-sensitive, which means it must be stored properly to maintain its effectiveness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of its use as a fluorescent probe for biothiols .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage information is limited, it is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation at high doses . These adverse effects highlight the importance of careful dosage management in experimental settings to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a catalyst in organic reactions . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in biochemical reactions.
Eigenschaften
IUPAC Name |
sodium;2,4-dinitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBYVRKLPCSLNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89-02-1 (Parent) | |
| Record name | Sodium 2,4-dinitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061262 | |
| Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885-62-1 | |
| Record name | Sodium 2,4-dinitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dinitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,4-DINITROBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPT7E329JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Sodium 2,4-dinitrobenzenesulfonate a potential anti-tumor agent?
A1: this compound acts as an inhibitor of ecto-5'-nucleotidase. [] Ecto-5'-nucleotidases are enzymes found on the surface of cells, and their inhibition has been linked to anti-tumor activity. While the exact mechanism is still under investigation, the inhibition of these enzymes might disrupt the balance of nucleotides outside cancer cells, potentially hindering their growth and proliferation.
Q2: How potent is this compound as an inhibitor of ecto-5'-nucleotidase compared to other known inhibitors?
A2: Research indicates that this compound exhibits a Ki value of 0.66 μM for human ecto-5'-nucleotidase. [] This potency is comparable to other reported inhibitors, making it a promising candidate for further investigation. Furthermore, the compound demonstrates advantageous characteristics like low molecular weight and water solubility, which could be beneficial for its development as a potential therapeutic.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)





